N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a 4-methoxyphenyl group at position 5, a 4-(methylsulfanyl)phenyl group at position 2, and a sulfanyl-linked acetamide side chain at position 2. Its synthesis typically involves multi-step reactions, including imidazole ring formation via cyclization, followed by functionalization of substituents.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-27-13-12-23-19(26)14-30-22-20(15-4-8-17(28-2)9-5-15)24-21(25-22)16-6-10-18(29-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNEPGVXWFECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The methoxy and methylsulfanyl groups can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step may involve coupling the imidazole derivative with the acetamide moiety using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various research applications:
Anticancer Properties
Research indicates that compounds with imidazole and phenyl groups can inhibit the proliferation of cancer cells. In vitro studies have shown that derivatives of this compound may effectively target specific cancer cell lines, leading to reduced cell viability and increased apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | < 10 | Significant inhibition |
| A549 (Lung Cancer) | < 15 | Moderate inhibition |
Antimicrobial Activity
The structure suggests potential antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of key enzymes involved in disease processes. Notably, it shows promise as an acetylcholinesterase (AChE) inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | < 5 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that further development could lead to a new class of anticancer agents.
Case Study 2: Antimicrobial Screening
In a comprehensive screening program, derivatives were tested against common pathogens. Several compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Based Analogs
a. N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate ()
- Structural Differences :
- The fluorophenyl group at position 4 replaces the methoxyphenyl group in the target compound.
- A methylsulfinyl (R-configuration) group replaces the methylsulfanyl group, introducing chirality and increased polarity.
- The acetamide is linked to a pyridyl group instead of a methoxyethyl chain.
- Physicochemical Properties :
b. N-(2-(tert-Butyl)Phenyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(Phenyl(Pyridin-2-yl)Methyl)Acetamide ()
- Core Structure :
- Replaces the imidazole with an indole ring, altering electronic properties and steric bulk.
- The methoxy group at position 5 is retained, suggesting shared pharmacophoric features.
Azo Dye and Acetamide Derivatives ()
- Electron-Withdrawing vs. Electron-Donating Groups :
- Computational Insights :
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Analytical Techniques for Comparison
Key Research Findings
- Molecular Networking () : The target compound clusters with other imidazole derivatives (cosine score >0.7), confirming structural similarity to methylsulfanyl- and methoxy-substituted analogs.
- Stereochemical Impact () : Chirality in sulfinyl groups (e.g., R-configuration) significantly affects binding affinity, suggesting the target compound’s achiral sulfanyl group may offer broader metabolic flexibility.
- Synthetic Feasibility () : Bulky substituents (e.g., tert-butyl) complicate synthesis, whereas the target compound’s methoxyethyl chain simplifies purification.
Biological Activity
N-(2-Methoxyethyl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfany}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Methoxyethyl group : Enhances solubility and bioavailability.
- Imidazole ring : Known for its role in various biological processes and as a pharmacophore in drug design.
- Methylsulfanyl and methoxyphenyl substitutions : These groups may contribute to the compound's biological activity through modulation of enzyme interactions.
Research indicates that compounds with similar structures often interact with key biological pathways, particularly those involving:
- Inflammation : Compounds with imidazole moieties have been shown to inhibit inflammatory pathways, particularly through the modulation of cytokines such as TNF-alpha.
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or phosphodiesterases, which are crucial in regulating cellular responses to inflammation and other stimuli.
Anti-inflammatory Effects
In various studies, compounds similar to N-(2-Methoxyethyl)-2-{[5-(4-Methoxyphenyl)-2-[4-(Methylsulfanyl)phenyl]-1H-Imidazol-4-Yl]sulfany}acetamide have demonstrated significant anti-inflammatory properties. For instance, a study on pyridinylimidazoles indicated that they could effectively inhibit p38 MAPK, a key player in the inflammatory response, with IC50 values in the low nanomolar range .
Antimicrobial Activity
There is emerging evidence suggesting that derivatives containing methylsulfanyl groups exhibit antimicrobial properties. A study on related compounds showed promising results against various microbial strains, indicating potential applications in treating infections .
Cytotoxicity and Cancer Research
Research into similar imidazole-based compounds has revealed cytotoxic effects on cancer cell lines. The ability to induce apoptosis in tumor cells while sparing normal cells is a critical area of interest. For example, imidazole derivatives have been tested for their ability to inhibit cancer cell proliferation through multiple pathways .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves imidazole core formation via the Hantzsch reaction, followed by sulfanyl group incorporation. Key steps include:
- Hantzsch Imidazole Synthesis : Cyclocondensation of diamines and carbonyl compounds under controlled temperatures (80–120°C) .
- Controlled Copolymerization : For optimizing substituent placement, as demonstrated in polycationic reagent synthesis (e.g., P(CMDA-DMDAAC)s) using stoichiometric adjustments and initiators like ammonium persulfate .
- Algorithm-Driven Optimization : Bayesian optimization for screening solvent systems, catalysts, and reaction times to maximize yield .
Q. How can the purity and structural integrity be validated post-synthesis?
Use a combination of analytical techniques:
- HPLC : Quantify purity (>95%) using a C18 column and UV detection (λ = 254 nm) .
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy and sulfanyl groups) via ¹H/¹³C chemical shifts .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as applied to analogous imidazole derivatives .
| Technique | Critical Parameters | Application | Reference |
|---|---|---|---|
| HPLC | Retention time, peak symmetry | Purity assessment | |
| X-ray Crystallography | Crystal lattice parameters | Absolute configuration confirmation |
Advanced Questions
Q. What strategies resolve contradictory biological activity data across assays?
- Orthogonal Assays : Validate activity using disparate methods (e.g., enzyme inhibition vs. cell viability assays) .
- Solubility Optimization : Test in buffers with varying pH or surfactants to address bioavailability discrepancies.
- Dose-Response Curves : Identify non-linear effects or off-target interactions .
Q. How does computational modeling predict target binding interactions?
- Molecular Docking : Use crystal structures (e.g., PDB entries from related imidazoles) to model ligand-receptor interactions .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.
- QSAR Analysis : Corrogate electronic (e.g., Hammett σ) and steric parameters with activity data .
Q. What challenges arise in optimizing reaction yields for derivatives?
- Steric Effects : Bulky substituents (e.g., 4-methylsulfanylphenyl) hinder imidazole cyclization.
- Electronic Modulation : Electron-withdrawing groups reduce nucleophilic attack efficiency.
- Algorithmic Screening : Bayesian optimization identifies optimal conditions for novel derivatives .
Q. How do crystallographic studies inform SAR for this compound?
- Conformational Analysis : X-ray data reveal planar imidazole rings and sulfanyl group orientation .
- Intermolecular Interactions : Hydrogen bonding (e.g., N–H···O) and π-stacking guide target affinity predictions .
- Substituent Effects : Methoxy groups enhance solubility but may reduce membrane permeability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
